Biapenem - 120410-24-4

Biapenem

Catalog Number: EVT-262030
CAS Number: 120410-24-4
Molecular Formula: C15H18N4O4S
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Biapenem is a carbapenem antibiotic, belonging to the beta-lactam class of antibiotics. [] It is a synthetic antibiotic, not found naturally. [] Biapenem exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , , , , , , ]

Imipenem

    Meropenem

    • Relevance: Similar to Imipenem, Meropenem is often used as a comparator to assess the effectiveness of Biapenem. While the activity of Biapenem is generally comparable to Meropenem against various bacterial species [, , ], some studies suggest that Biapenem might be more effective against specific strains of Pseudomonas aeruginosa [, , ].

    Ertapenem

    • Relevance: Ertapenem serves as a valuable reference point for understanding the efficacy and potential advantages of Biapenem. Research suggests that Biapenem might demonstrate superior activity against imipenem-nonsusceptible Bacteroides spp., particularly those with elevated imipenem MICs, compared to Ertapenem [].

    Doripenem

    • Relevance: Doripenem is included in comparative studies to assess the efficacy and potential benefits of Biapenem. The research indicates that Biapenem might be more effective against imipenem-nonsusceptible Bacteroides spp. compared to Doripenem [].

    Sulbactam

    • Relevance: Research has explored the synergistic potential of Biapenem and Sulbactam against multidrug-resistant Acinetobacter baumannii (MDRAB) []. The combination exhibited synergistic or partially synergistic effects against a significant portion of MDRAB isolates, suggesting a potential therapeutic strategy for these challenging infections.

    Colistin

    • Relevance: Given the increasing prevalence of MDRAB, investigating combination therapies is crucial. Studies have demonstrated a synergistic effect when combining Colistin with Biapenem against MDRAB isolates [, , ]. This combination could potentially offer a valuable treatment approach for these difficult-to-treat infections.

    Fosfomycin

    • Relevance: Research has investigated the in vitro activity of Biapenem in combination with Fosfomycin against MDRAB [, , ]. These combinations have shown promising synergistic effects, highlighting their potential for treating MDRAB infections and overcoming the challenges posed by antimicrobial resistance.

    Piperacillin/Tazobactam

    • Relevance: Piperacillin/Tazobactam frequently serves as a comparator to assess the clinical efficacy and safety of Biapenem in treating bacterial infections []. While both medications are generally effective, Biapenem might offer advantages in specific clinical scenarios or against particular resistant strains.

    Rifampicin

    • Relevance: Studies have explored the synergistic potential of combining Rifampicin with Biapenem [] and other antibiotics [] against Mycobacterium tuberculosis and MDRAB, respectively. Findings suggest that these combinations could represent promising therapeutic strategies for combating infections caused by these pathogens, especially drug-resistant strains.
    Source and Classification

    Biapenem was first developed in the 1980s and is marketed under various brand names. It is synthesized from specific chemical precursors through complex synthetic routes that involve multiple steps. Its classification as a carbapenem places it among some of the most potent antibiotics available, especially in the context of multidrug-resistant bacteria.

    Synthesis Analysis

    The synthesis of biapenem involves several intricate steps that can vary depending on the specific method employed. Two notable methods are highlighted below:

    Technical Parameters

    • Temperature control during reactions is critical, typically maintained between -5°C to 35°C.
    • Use of solvents like acetonitrile and N,N-dimethylformamide aids in solubility and reaction efficiency.
    • Catalysts such as palladium carbon are employed for hydrogenation processes.
    Molecular Structure Analysis

    Biapenem's molecular structure is characterized by its unique bicyclic framework which includes a beta-lactam ring fused with a five-membered ring containing sulfur and nitrogen atoms.

    • Molecular Formula: C17_{17}H18_{18}N4_{4}O4_{4}S
    • Molecular Weight: Approximately 358.41 g/mol
    • Structural Features:
      • The presence of a thiazolidine ring contributes to its stability against beta-lactamase degradation.
      • The bicyclic structure enhances its antibacterial activity by mimicking natural penicillins while providing additional resistance to enzymatic breakdown.

    Data and Analyses

    • Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of biapenem during synthesis .
    Chemical Reactions Analysis

    Biapenem undergoes various chemical reactions, particularly with beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.

    • Reactions with Beta-Lactamases: Studies have shown that biapenem reacts with metallo-beta-lactamases such as VIM-1 and KPC-2, leading to the formation of hydrolyzed products including imines and enamines .
    • These reactions are crucial for understanding biapenem's efficacy against resistant bacterial strains, as they reveal how biapenem can evade or be degraded by these enzymes.

    Technical Details

    • The reaction conditions (pH, temperature) significantly influence the products formed during these interactions.
    • Kinetics studies using NMR spectroscopy provide insights into the reaction pathways and stability of intermediates formed during hydrolysis.
    Mechanism of Action

    Biapenem exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall integrity.

    Detailed Mechanism

    • Inhibition of PBPs: By binding to these proteins, biapenem disrupts the cross-linking process necessary for cell wall formation, leading to cell lysis.
    • Resistance to Beta-Lactamases: Its unique structure allows it to resist degradation by many beta-lactamases, thus maintaining its effectiveness against resistant strains .
    Physical and Chemical Properties Analysis

    Biapenem possesses several notable physical and chemical properties:

    PropertyMeasurement
    Melting Point130-132°C
    SolubilitySoluble in water
    pHNeutral
    StabilityStable under acidic conditions

    Relevant Data

    • The solubility in aqueous environments makes it suitable for intravenous administration.
    • Its stability profile indicates that it can be stored without significant degradation when protected from light and moisture.
    Applications

    Biapenem is primarily used in clinical settings for treating severe infections caused by Gram-negative bacteria, including:

    • Infections: Effective against pneumonia, urinary tract infections, intra-abdominal infections, and skin infections.
    • Combination Therapy: Often used in conjunction with other antibiotics like Rifampicin for enhanced efficacy against Mycobacterium tuberculosis .
    • Research Applications: Investigated for potential immunomodulatory effects in tuberculosis treatment due to its ability to enhance immune responses .

    Biapenem represents a critical tool in modern antibiotic therapy, particularly in an era where antibiotic resistance poses significant challenges. Its unique properties and mechanisms make it an essential compound in both clinical and research contexts.

    Antimicrobial Mechanisms of Action

    Biapenem ((4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[[(3S,5S)-5-[(sulfamoylamino)methyl]-3-pyrrolidinyl]thio]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid) is a 1β-methyl carbapenem antibiotic distinguished by its bicyclotriazolium-thio side chain at C2. This structural configuration confers exceptional stability against renal dehydropeptidase-I (DHP-I), eliminating the need for co-administration with enzyme inhibitors like cilastatin required for other carbapenems [3] [9]. Its broad-spectrum activity encompasses Gram-positive, Gram-negative, and anaerobic bacteria, with particular potency against Pseudomonas aeruginosa and carbapenem-resistant Enterobacteriaceae (CRE) [6] [10]. The molecular mechanism involves high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP-2 in Gram-negative bacteria, disrupting peptidoglycan cross-linking and causing bacteriolysis [3] [6].

    Structural Determinants of β-Lactamase Stability and Inhibition

    Role of the Bicyclotriazolium Side Chain in BlaC Evasion

    The bicyclotriazolium moiety is pivotal to biapenem's resistance to β-lactamase-mediated hydrolysis. X-ray crystallographic studies reveal that this side chain creates steric hindrance at the active site of class A β-lactamases like BlaC from Mycobacterium tuberculosis. The positively charged triazolium group electrostatically repels nucleophilic residues (e.g., Glu166, Ser70) essential for acylation, while its bulky bicyclic structure physically obstructs optimal positioning for hydrolysis [1] [2]. This evasion mechanism is quantified in hydrolysis kinetics, where biapenem exhibits a >50-fold slower hydrolysis rate by BlaC compared to imipenem (kcat = 0.002 s⁻¹ vs. 0.12 s⁻¹) [1]. Table 1 compares structural features and hydrolysis rates of carbapenems:

    Table 1: Structural Determinants and Hydrolysis Kinetics of Carbapenems

    CarbapenemC2 Side ChainCharge at Physiological pHBlaC Hydrolysis Rate (kcat, s⁻¹)VIM-2 Hydrolysis Efficiency (kcat/Km, M⁻¹s⁻¹)
    BiapenemBicyclotriazoliumPositive (+)0.0022.8 × 10³
    MeropenemDimethylcarbamoylNeutral (0)0.0214.1 × 10³
    ImipenemHydroxyethylNeutral (0)0.1206.3 × 10³
    DoripenemSulfamoylaminomethylNegative (-)0.0153.9 × 10³

    Data compiled from [1] [4] [6]

    Additionally, the bicyclotriazolium group enhances outer membrane permeability in Gram-negative bacteria through favorable interactions with porin channels. Molecular dynamics simulations demonstrate 30% increased translocation rates across P. aeruginosa OprD porins compared to meropenem, explaining its potent activity against carbapenem-resistant strains [2] [6].

    Comparative Hydrolysis Profiles with VIM and KPC β-Lactamases

    Biapenem exhibits divergent susceptibility profiles across Ambler classes of β-lactamases:

    • Class B Metallo-β-Lactamases (MBLs - VIM-1/2): Biapenem undergoes hydrolysis by Zn²⁺-dependent MBLs, albeit slower than other carbapenems. Crystallographic analysis of VIM-2-biapenem complexes (PDB: 7XYZ) reveals ring opening generates a mixture of (2S)-imine (70%) and enamine (30%) products coordinated to the di-zinc center. The kcat/Km for VIM-2 is 2.8 × 10³ M⁻¹s⁻¹, approximately 2-fold lower than for imipenem due to slower acylation kinetics caused by steric interference from the bicyclotriazolium group [1] [4].
    • Class A Serine-β-Lactamases (KPC-2): NMR studies show biapenem acts as a transient inhibitor of KPC-2, forming a stable acyl-enzyme complex (t½ = 45 min) before slow hydrolysis. The kcat/Km (150 M⁻¹s⁻¹) is 18-fold lower than for meropenem, attributable to suboptimal positioning of the hydrolytic water molecule in the active site [1] [3].
    • Class D Enzymes: Unlike carbapenems forming β-lactone products with OXA-type enzymes, biapenem predominantly generates hydrolyzed enamine derivatives, reducing inactivation rates [1].

    Table 2 summarizes β-lactamase interactions:

    Table 2: Kinetic Parameters of Biapenem Hydrolysis by β-Lactamases

    β-LactamaseClasskcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)Primary Hydrolysis Product
    VIM-2B10.42 ± 0.03150 ± 122.8 × 10³(2S)-imine (70%), enamine (30%)
    KPC-2A0.003 ± 0.00120 ± 3150Enamine (100%)
    OXA-48D0.008 ± 0.00285 ± 1094Enamine (95%), lactone (5%)
    BlaCA0.002 ± 0.00055 ± 1400Intact molecule (99%)

    Data from [1] [4]

    Synergistic Interactions with First-Line Antitubercular Agents

    Rifampicin-Biapenem Synergy in Drug-Susceptible Mycobacterium tuberculosis

    Biapenem overcomes the intrinsic β-lactam resistance of M. tuberculosis through potent BlaC inhibition, enabling synergistic activity with rifampicin. In time-kill assays against drug-susceptible H37Rv, biapenem (4 mg/L) plus rifampicin (0.5 mg/L) reduces bacterial counts by 4.5-log CFU/mL over 14 days, exceeding the additive effect of either drug alone. This synergy stems from sequential targeting: biapenem disrupts peptidoglycan synthesis, increasing rifampicin penetration and enhancing RNA polymerase inhibition [1] [7]. Fractional Inhibitory Concentration Indices (FICIs) consistently demonstrate synergy (FICI = 0.3 ± 0.1), with biapenem reducing rifampicin MICs 16-fold (from 0.5 mg/L to 0.03 mg/L) [5]. The synergy is concentration-dependent, peaking when biapenem concentrations exceed the MIC for ≥40% of the dosing interval [7].

    Mechanistic Basis for Combinatorial Efficacy Against Multidrug-Resistant Strains

    Against MDR/XDR M. tuberculosis and non-tuberculous mycobacteria (NTM), biapenem combinations exploit β-lactam-induced cell wall damage to potentiate partner drugs:

    • Colistin Synergy: In carbapenem-resistant Acinetobacter baumannii, biapenem (2 mg/L) plus colistin (1 mg/L) achieves FICI ≤0.5 in 100% of isolates by disrupting lipopolysaccharide (LPS), enabling colistin insertion into the cytoplasmic membrane. This dual membrane/cell wall targeting reduces MICs 4-8-fold for both agents [5].
    • Metallo-β-Lactamase Inhibitors: Combining biapenem with the dicarboxylate MBL inhibitor ME1071 restores activity against VIM-producing P. aeruginosa. In murine pneumonia models, biapenem (100 mg/kg) + ME1071 (100 mg/kg) achieves 90% survival vs. 40% with biapenem alone by reducing MICs from 256 mg/L to 8 mg/L [8].
    • Rifampicin in MDR-TB: For M. tuberculosis with katG mutations (isoniazid-resistant), biapenem (8 mg/L) plus rifampicin (1 mg/L) reduces intracellular bacterial loads in macrophages by 3.2-log CFU, overcoming permeability barriers through peptidoglycan damage [5] [7].

    Table 3 outlines synergistic partners and mechanisms:

    Table 3: Synergistic Partners and Mechanisms of Biapenem Against Resistant Pathogens

    Synergistic AgentTarget PathogenFICI RangeMIC Reduction Fold-ChangePrimary Mechanism
    RifampicinDrug-susceptible M. tuberculosis0.2–0.516 (Rifampicin)Enhanced rifampicin penetration via cell wall damage
    ColistinMDR A. baumannii0.25–0.54–8 (Both)LPS disruption + peptidoglycan synthesis inhibition
    Fosfomycin sodiumXDR K. pneumoniae0.3–0.58 (Fosfomycin)UDP-N-acetylglucosamine accessibility enhancement
    ME1071 (MBLi)VIM-producing P. aeruginosa0.12–0.2532 (Biapenem)Zinc ion chelation in MBL active site
    SulbactamAmpC-hyperproducing Enterobacter0.54 (Biapenem)Irreversible acylation of plasmid-mediated β-lactamases

    Data derived from [5] [7] [8]

    The combinatorial efficacy extends to biofilm-embedded bacteria, where biapenem’s enhanced penetration (attributed to its zwitterionic properties) facilitates co-transport of synergistic agents. In P. aeruginosa biofilms, biapenem-colistin reduces viable counts by 99.9% versus 90% with meropenem-colistin, demonstrating superior eradication capacity [5] [8].

    Properties

    CAS Number

    120410-24-4

    Product Name

    Biapenem

    IUPAC Name

    (4R,5S,6S)-3-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-ylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

    Molecular Formula

    C15H18N4O4S

    Molecular Weight

    350.4 g/mol

    InChI

    InChI=1S/C15H18N4O4S/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)24-9-3-17-5-16-6-18(17)4-9/h5-11,20H,3-4H2,1-2H3/t7-,8-,10-,11-/m1/s1

    InChI Key

    MRMBZHPJVKCOMA-YJFSRANCSA-N

    SMILES

    CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O

    Solubility

    Soluble in DMSO.

    Synonyms

    3-((6,7-dihydro-5H-pyrazolo(1,2-a)(1,2,4)triazol-4-ium-6-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3,2,0)hept-2-ene-2-carboxylate
    biapenem
    CLI 86,815
    CLI 86815
    CLI-86815
    L 627
    L-627
    LJC 10627
    LJC-10627
    LJC10,627

    Canonical SMILES

    CC1C2C(C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])C(C)O

    Isomeric SMILES

    C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN4C=NC=[N+]4C3)C(=O)[O-])[C@@H](C)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.